molecular formula C9H6BrClN2OS B1501211 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine CAS No. 1065484-69-6

2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine

Cat. No. B1501211
CAS RN: 1065484-69-6
M. Wt: 305.58 g/mol
InChI Key: JJCHLEQLNPARIV-UHFFFAOYSA-N
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Description

2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine (BCTP) is a heterocyclic compound with a pyridine ring and a thiazole substituent. It has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. BCTP is a versatile and useful building block for a variety of reactions, including nucleophilic aromatic substitution, alkylation, and amination reactions. Additionally, BCTP has been found to possess a range of biological activities, including antibacterial, antifungal, and anti-inflammatory activities.

Scientific Research Applications

Synthesis and Antiproliferative Activity

The precursor to 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine has been utilized in the synthesis of various substituted thiazole hybrids linked to pyridine, demonstrating promising antiproliferative activities against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The cytotoxic properties of these compounds highlight their potential in cancer research, offering insights into novel anticancer agents with specific focus on the chemical's role in forming effective therapeutic molecules (Alaa M. Alqahtani, A. Bayazeed, 2020).

Biological Evaluation of Acyclic Pyridine C-Nucleosides

Research involving derivatives of 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine in the synthesis of acyclic pyridine C-nucleosides has been conducted to explore their biological activity. Although no marked biological activity was found in this study, the exploration contributes to a broader understanding of the compound's versatility and potential applications in bioactive molecule development (J. V. Hemel et al., 1994).

Photoinduced Tautomerization in Pyridyl-Pyrazole Derivatives

Studies on derivatives of 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine, such as 2-(1H-pyrazol-5-yl)pyridines, have demonstrated unique photoinduced behaviors, including excited-state intramolecular and intermolecular proton transfers. These findings suggest potential applications in developing photoresponsive materials and understanding photophysical processes in similar compounds (V. Vetokhina et al., 2012).

Ethylene Oligomerization Reactions

Nickel(II) complexes involving pyrazolylpyridines derived from 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine have been studied for their application in ethylene oligomerization. The research underscores the compound's role in catalysis, particularly in producing butenes, which is significant for the chemical industry (George S. Nyamato et al., 2016).

Coordination Studies in Metal Complexes

Coordination reactions involving isomeric pyridyl-tetrazole ligands derived from compounds similar to 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine have shown the formation of strongly colored solids with metals such as Copper(II), Cobalt(II), and Iron(II). These studies provide valuable insights into the design and development of metal-organic frameworks and coordination complexes for various applications, including catalysis and materials science (A. Bond et al., 2012).

properties

IUPAC Name

2-(2-bromopyridin-3-yl)oxy-5-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2OS/c10-8-7(2-1-3-12-8)14-9-13-5-6(4-11)15-9/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCHLEQLNPARIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OC2=NC=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671848
Record name 2-Bromo-3-{[5-(chloromethyl)-1,3-thiazol-2-yl]oxy}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065484-69-6
Record name 2-Bromo-3-[[5-(chloromethyl)-2-thiazolyl]oxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-{[5-(chloromethyl)-1,3-thiazol-2-yl]oxy}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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